molecular formula C20H30O3 B1181451 Pseudolaric acid D CAS No. 115028-67-6

Pseudolaric acid D

Cat. No.: B1181451
CAS No.: 115028-67-6
M. Wt: 318.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .

Mode of Action

It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .

Biochemical Pathways

Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that this compound may have similar effects on these pathways.

Result of Action

This compound has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that this compound may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.

Action Environment

It’s worth noting that this compound is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .

Biochemical Analysis

Biochemical Properties

Pseudolaric acid D plays a crucial role in various biochemical reactions. It significantly inhibits inflammatory reactions by interacting with key enzymes and proteins involved in inflammation pathways. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it interacts with enzymes involved in lipid metabolism, thereby improving lipid profiles and reducing atherosclerotic lesions .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Furthermore, this compound enhances lipid metabolism in vascular cells, leading to reduced atherosclerotic changes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes . This compound also interacts with enzymes involved in lipid metabolism, leading to improved lipid profiles . Additionally, it induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods . Long-term studies have shown that this compound continues to exert anti-inflammatory and lipid metabolism-improving effects without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which play a role in its metabolism . The compound undergoes hydrolysis and glucosylation reactions, leading to the formation of various metabolites . These metabolic pathways contribute to the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its lipid metabolism-improving effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to readily cross cell membranes and reach its target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in inflammation and lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Chemical Reactions Analysis

Types of Reactions: Pseudolaric acid D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pseudolaric acid D has a wide range of scientific research applications:

Properties

IUPAC Name

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUENWZUJMIZJPA-UBTCDGAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudolaric acid D
Reactant of Route 2
Pseudolaric acid D
Reactant of Route 3
Pseudolaric acid D
Reactant of Route 4
Pseudolaric acid D
Reactant of Route 5
Pseudolaric acid D
Reactant of Route 6
Pseudolaric acid D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.